![molecular formula C12H8N2O B1389384 4-(Pyridin-3-yloxy)benzonitrile CAS No. 58835-79-3](/img/structure/B1389384.png)
4-(Pyridin-3-yloxy)benzonitrile
Overview
Description
“4-(Pyridin-3-yloxy)benzonitrile” is a chemical compound with the molecular formula C12H8N2O . It is also known by other synonyms such as “4-(3-Pyridyloxy)Benzonitrile” and "4-(3-Pyridinyloxy)benzonitrile" . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H8N2O.ClH/c13-8-10-3-5-11 (6-4-10)15-12-2-1-7-14-9-12;/h1-7,9H;1H
. This indicates the presence of a chlorine atom in the structure, suggesting that the compound may exist as a hydrochloride salt . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, substituted pyridines with diverse functional groups are known to be important structural motifs found in numerous bioactive molecules . They can be synthesized via various methodologies, including ring cleavage reactions .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 232.67 g/mol . It is a powder at room temperature .Scientific Research Applications
4-(Pyridin-3-yloxy)benzonitrile has a variety of applications in the scientific research field. It has been used as a starting material for the synthesis of various organic compounds, such as pyridin-3-yloxybenzamide and pyridin-3-yloxybenzaldehyde. It has also been used as a reagent for the synthesis of pyridin-3-yloxybenzyl alcohol and pyridin-3-yloxybenzyl chloride. In addition, this compound has been used as a starting material for the synthesis of various pharmaceuticals, such as the anti-inflammatory drug flurbiprofen.
Mechanism of Action
4-(Pyridin-3-yloxy)benzonitrile has been studied for its mechanism of action. It has been found to act as a reversible inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. In addition, this compound has been found to inhibit the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the synthesis of nucleic acids and is a target for the development of antifolate drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. It has been found to have anti-inflammatory and analgesic effects in mice. In addition, it has been found to have anti-tumor effects in rats. This compound has also been found to have antioxidant and anti-apoptotic effects in human cell lines.
Advantages and Limitations for Lab Experiments
4-(Pyridin-3-yloxy)benzonitrile has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in water and alcohol. In addition, it is readily available from commercial suppliers. However, this compound has some limitations for use in laboratory experiments. It has a relatively low solubility in organic solvents and is not very soluble in polar solvents. In addition, it is not very stable in the presence of light or heat.
Future Directions
There are several future directions for the use of 4-(Pyridin-3-yloxy)benzonitrile in scientific research. It could be used as a starting material for the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. In addition, it could be used as a reagent for the synthesis of various organic compounds, such as pyridin-3-yloxybenzyl alcohol and pyridin-3-yloxybenzyl chloride. It could also be used as a starting material for the synthesis of new antifolate drugs. Finally, further research could be done to investigate the biochemical and physiological effects of this compound in
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
4-pyridin-3-yloxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h1-7,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFAURQOXGQJRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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